Palladium difluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

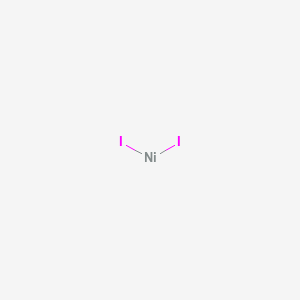

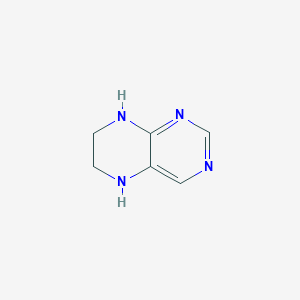

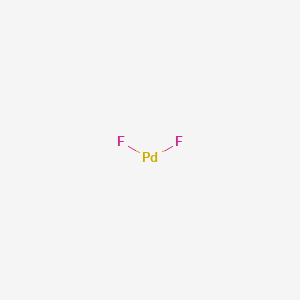

Palladium difluoride, also known as Palladium(II) fluoride, is a chemical compound of palladium and fluorine with the formula PdF2 . It is a pale violet crystalline solid and is insoluble in water . It is used in infrared optical sensors and in situations where reactivity to oxygen makes palladium oxide unsuitable .

Synthesis Analysis

This compound is prepared by refluxing palladium (II,IV) fluoride, Pd II [Pd IV F 6 ], with selenium tetrafluoride, SeF 4 . There are also palladium (II) fluoride complexes containing sp2 and sp3 nitrogen-containing supporting ligands .

Molecular Structure Analysis

This compound adopts a rutile-type crystal structure, containing octahedrally coordinated palladium, which has the electronic configuration t 6 2g e 2 g . This configuration causes PdF2 to be paramagnetic due to two unpaired electrons, one in each e g -symmetry orbital of palladium .

Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, palladium-fluorine coordination complexes have been developed to catalyse the synthesis of aryl fluorides . Also, palladium (II) fluoride complexes containing sp2 and sp3 nitrogen-containing supporting ligands have been synthesized .

Physical and Chemical Properties Analysis

This compound has a molar mass of 144.42 g·mol −1 . It appears as a pale violet crystalline solid and is hygroscopic . It has a density of 5.76 g cm −3 and a melting point of 952 °C . It reacts with water .

Applications De Recherche Scientifique

Medical Imaging : A palladium compound was developed to facilitate the rapid incorporation of radioactive fluoride into tracers for medical imaging, specifically positron emission tomography (PET). This advancement enables the synthesis of 18F-labeled molecules via late-stage fluorination, which is crucial for pharmaceutical development and clinical PET imaging (Lee et al., 2011).

Environmental Monitoring : Research on palladium's use in various industries, such as fuel cells and drug synthesis, highlighted its impact on environmental pollution. Studies focused on methods to assess palladium levels in different contexts, reflecting its importance in environmental safety and monitoring (Balamurugan, Liu, & Liu, 2018).

Organometallic Chemistry and Catalysis : The development of organopalladium(IV) chemistry has been significant for understanding mechanisms in organometallic chemistry and catalysis, including reactions like oxidative addition and reductive elimination (Canty, 1992).

Hydrogen Storage : Enhanced hydrogen storage capacity and absorption speed were observed in palladium nanocrystals covered with a metal-organic framework. This finding has implications for efficient hydrogen use in various industrial processes (Li et al., 2014).

Activation of Aromatic Ring C–H Bonds : Palladium-catalyzed activation of aromatic ring C–H bonds is a frontier area in organic chemistry, with palladium exhibiting high catalytic activity and selectivity (Yun et al., 2020).

Synthesis of Heterocycles : Palladium-catalyzed processes are crucial for the synthesis of heterocycles, contributing significantly to the field of organic synthesis (Zeni & Larock, 2006).

Formation of Difluoropalladium(II) Complexes : The study explored the reaction of palladium(II) aryliodo complexes with Xenon difluoride, leading to the formation of rare palladium(II) difluoro complexes, important in organometallic chemistry (Kaspi et al., 2008).

Hydrogen Economy : Palladium's affinity to hydrogen, due to its catalytic and hydrogen absorbing properties, positions it as a key material in various aspects of a hydrogen-based economy, including hydrogen purification and storage (Adams & Chen, 2011).

Catalysis and Bioconjugation : Palladium compounds are used in various chemical conversions and have been explored for bioconjugation in protein labeling and other biological applications (Li et al., 2013).

Nanotechnology and Catalysis : Studies on palladium nanoparticles have provided new insights into their selective catalytic activity, making them prospective catalysts for complex chemical reactions (Saldan et al., 2015).

Precious Metal Recovery and Environmental Applications : The use of polyethyleneimine-functionalized alumina nanopowder for palladium adsorption and its application as a catalyst in energy and environmental applications emphasizes palladium's role in sustainable industrial processing (Nagarjuna et al., 2017).

Mécanisme D'action

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Palladium difluoride involves the reaction of Palladium(II) acetate with hydrogen fluoride gas in the presence of a solvent.", "Starting Materials": ["Palladium(II) acetate", "Hydrogen fluoride gas", "Solvent (e.g. acetonitrile)"], "Reaction": [ "Add Palladium(II) acetate to a reaction vessel", "Add the solvent to the reaction vessel", "Pass hydrogen fluoride gas through the reaction vessel at a controlled rate and temperature", "Allow the reaction to proceed for a set amount of time", "Filter the resulting Palladium difluoride product from the reaction mixture", "Wash the product with a suitable solvent to remove any impurities", "Dry the product under vacuum to obtain pure Palladium difluoride" ] } | |

Numéro CAS |

13444-96-7 |

Formule moléculaire |

F2Pd |

Poids moléculaire |

144.42 g/mol |

Nom IUPAC |

palladium(2+);difluoride |

InChI |

InChI=1S/2FH.Pd/h2*1H;/q;;+2/p-2 |

Clé InChI |

BHZSLLSDZFAPFH-UHFFFAOYSA-L |

SMILES |

F[Pd]F |

SMILES canonique |

[F-].[F-].[Pd+2] |

| 13444-96-7 | |

Origine du produit |

United States |

Q1: What is a notable reaction involving Palladium difluoride as a product?

A1: this compound can be synthesized through a unique reaction involving Xenon difluoride (XeF2) and Palladium(II) aryliodo complexes containing chelating diphosphine ligands. In this reaction, XeF2 facilitates the reductive elimination of iodoarene from the Palladium complex, resulting in the formation of this compound. [] This reaction is particularly noteworthy for its ability to even induce reductive elimination from highly fluorinated aryl groups like C6F5-I, highlighting the reactivity of XeF2. []

Q2: Are there methods to prepare this compound other than using Xenon difluoride?

A2: Yes, alternative methods for preparing this compound and its complex fluorides exist. One such method involves utilizing Selenium tetrafluoride (SeF4) as a solvent and reaction medium. [] While the specifics of this method are not detailed in the provided abstract, it points towards the possibility of preparing this compound without relying on XeF2.

Q3: Has the structure of this compound been investigated?

A3: Yes, the crystal structure of this compound has been studied and reported in the scientific literature. [] While the provided abstract does not detail the specific structural features, it confirms that structural characterization has been performed. This information is crucial for understanding the compound's reactivity and potential applications.

Q4: Are there studies investigating the magnetic properties of this compound?

A4: Research has been conducted on the magnetic behavior of this compound, particularly when in solid solutions with Palladium Zinc Fluoride (Pd1-xZnxF2). [] While the abstract does not disclose specific findings, it highlights the scientific interest in understanding the magnetic characteristics of this compound and its potential influence when combined with other compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-([1,1'-Biphenyl]-2-yl)acetic acid](/img/structure/B83965.png)

![(3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-3-one](/img/structure/B83968.png)